Ethanedial, dihydrazone

Übersicht

Beschreibung

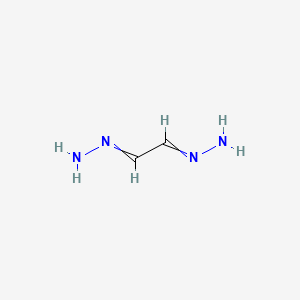

Ethanedial, dihydrazone (chemical formula: C₂H₆N₄) is a compound with the IUPAC name (2-hydrazinylideneethylidene)hydrazine . It consists of 6 hydrogen atoms, 2 carbon atoms, and 4 nitrogen atoms. The molecular weight of this compound is approximately 86.1 g/mol .

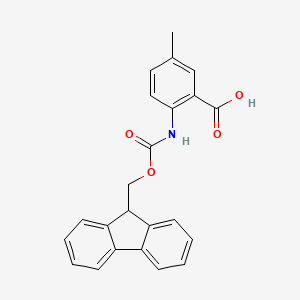

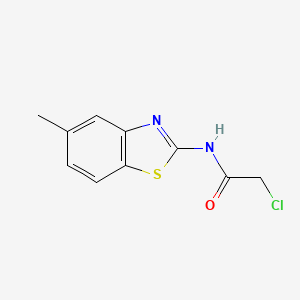

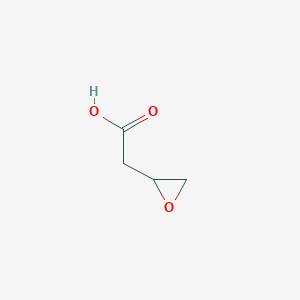

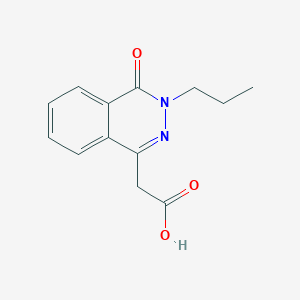

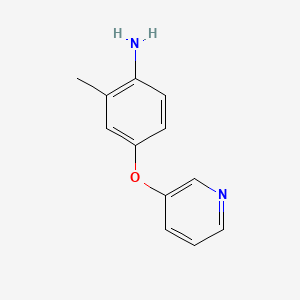

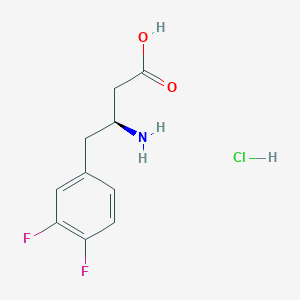

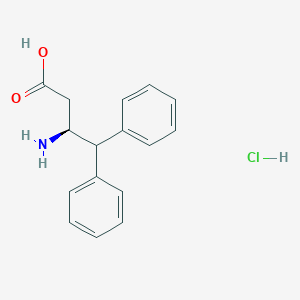

The chemical structure of this compound can be visualized in both 2D and 3D representations. The 2D structure is a skeletal formula, while the 3D model shows the three-dimensional arrangement of atoms and bonds . Here are the images:

Synthesis Analysis

This compound can be synthesized by combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). Various approaches for its preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions. Mechanochemical methods are preferable for quinazolines, while solid-state melt reactions are more efficient for derivatives of (iso)nicotinic-based hydrazones. Post-synthetic modifications can also occur, leading to hydrazone-Schiff bases .

Molecular Structure Analysis

The molecule contains a total of 11 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 2 hydrazone bonds .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrazone formation, Schiff base reactions, and modifications with other aldehydes. These reactions can be monitored using spectroscopic techniques and X-ray diffraction methods .

Wissenschaftliche Forschungsanwendungen

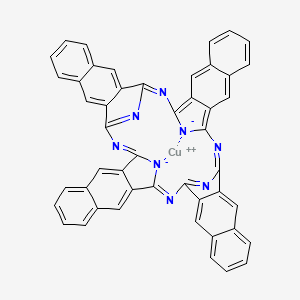

Metal Complexes Formation

Ethanedial dihydrazone is instrumental in forming various metal complexes. A study by Curtis (1982) describes the preparation and properties of complexes formed with cobalt(II), nickel(II), and copper(II) using a dihydrazone derivative. These complexes have been studied for their structural and chemical properties (Curtis, 1982).

Synthesis and Structure Analysis

Dihydrazones derived from ethanedial dihydrazone exhibit various stereoisomeric forms, as reported by Rutavichyus et al. (1997, 1998). These studies focus on the synthesis and structural properties of dihydrazones obtained from specific acid derivatives, providing insights into their conformational and geometric isomerism (Rutavichyus, Valyulene, & Kuodis, 1997) (Rutavichyus & Valyulene, 1998).

Copper-Catalyzed Oxidation

Ethanedial dihydrazone is used in copper-catalyzed oxidation processes. Tsuji et al. (1983) demonstrated the efficient oxidation of dihydrazones of α-diketones using a copper chloride/oxygen system, leading to the formation of disubstituted acetylenes (Tsuji, Kezuka, Toshida, Takayanagi, & Yamamoto, 1983).

Molecular Structure in Helical Molecules

The molecular and supramolecular structures of benzil dihydrazone, a compound related to ethanedial dihydrazone, were studied by De et al. (2006). They found that it forms a twisted molecule with unique hydrogen-bonding patterns, resulting in a single helical supramolecular structure (De, Chowdhury, Tocher, & Datta, 2006).

Mixed Matrix Membranes for Ethanol Dehydration

In the field of chemical engineering, Zhang and Wang (2016) used ethanediamine-modified particles in the fabrication of mixed matrix membranes (MMMs) for ethanol dehydration. This study highlights the application of ethanedial dihydrazone derivatives in enhancing membrane homogeneity and separation performance in industrial processes (Zhang & Wang, 2016).

Wirkmechanismus

Target of Action

Ethanedial, also known as glyoxal, is an ethylene releasing plant growth regulator

Mode of Action

It is known that the action of ethanedial is due to the chemically reactive nature of glyoxal . The dihydrazone derivative may interact with its targets in a similar manner, but this requires further investigation.

Biochemical Pathways

Given that ethanedial is an ethylene releasing plant growth regulator , it may influence pathways related to plant growth and development

Result of Action

As an ethylene releasing plant growth regulator, Ethanedial may influence plant growth and development , but the specific effects of its dihydrazone derivative require further investigation.

Biochemische Analyse

Biochemical Properties

Ethanedial, dihydrazone has been found to play a role in biochemical reactions, particularly in the formation of covalent adaptable networks (CANs) . These networks are dynamic and cross-linked, providing a promising approach to solve the issue of recycling thermosets . The compound interacts with various enzymes and proteins, contributing to the stability of the hydrazone bond at around 100°C and favorable hydrazone exchangeability at elevated temperatures .

Cellular Effects

The effects of this compound on cells have been observed in the context of its antibacterial properties . The compound has been found to exhibit a high killing rate (95.8%) for Gram-negative bacteria such as E. coli . This suggests that this compound may influence cell function by interacting with bacterial cell signaling pathways and affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. It forms a part of dynamic covalent epoxy networks, contributing to their malleability, reprocessability, and resistance to creep . The compound’s effects at the molecular level include the stabilization of the hydrazone bond and facilitation of hydrazone exchangeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits excellent dimensional stability and chemical resistance . Its degradation exhibits temperature, solvent, and acidity dependence .

Metabolic Pathways

Given its role in the formation of dynamic covalent networks, it may interact with enzymes or cofactors involved in these processes .

Eigenschaften

IUPAC Name |

2-hydrazinylideneethylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIYMELXENLJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

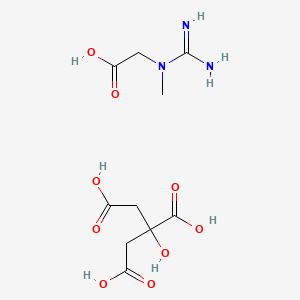

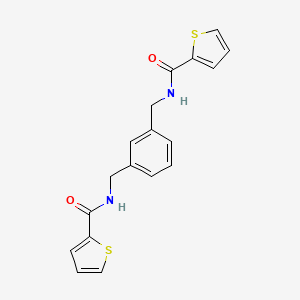

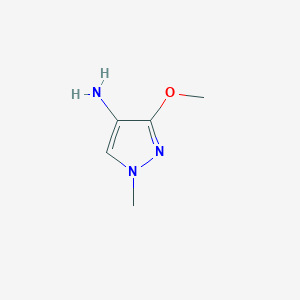

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)